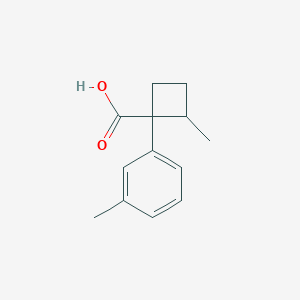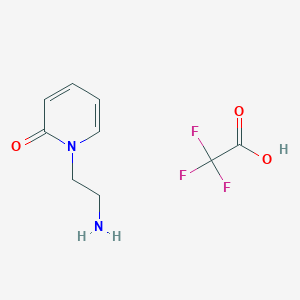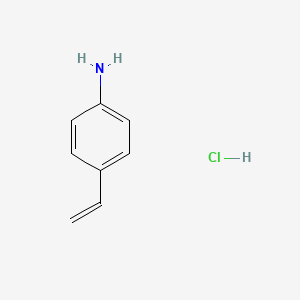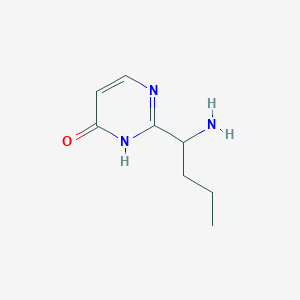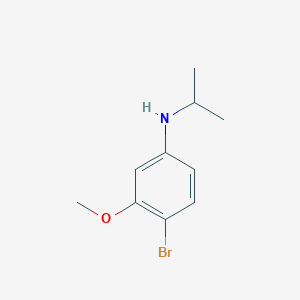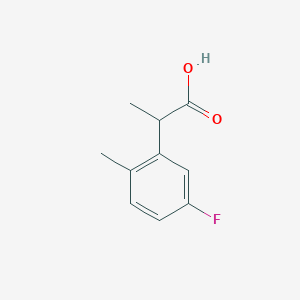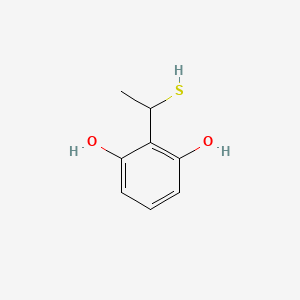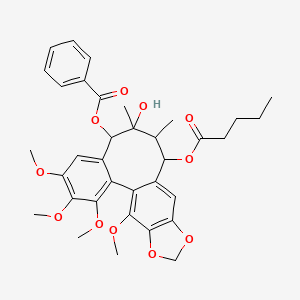
KadsulignanO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadsulignanO is a naturally occurring lignan compound derived from the plant species Kadsura longipedunculata. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KadsulignanO typically involves the extraction of lignans from Kadsura longipedunculata using ultrasonic-assisted ethanol extraction. This method ensures the efficient isolation of the compound while preserving its bioactive properties . The extracted lignans are then purified through chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes using similar ultrasonic-assisted ethanol extraction methods. The scalability of this process allows for the production of significant quantities of this compound for research and commercial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
KadsulignanO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles, including halides and amines, can be used in substitution reactions under appropriate conditions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: KadsulignanO serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: this compound has shown promise in preclinical studies for its anticancer and antimicrobial activities. It is being investigated for its potential use in developing new therapeutic agents.
Mécanisme D'action
KadsulignanO exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparaison Avec Des Composés Similaires
KadsulignanO is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Sesamin: Another lignan with antioxidant and anti-inflammatory properties, commonly found in sesame seeds.
Podophyllotoxin: A lignan with potent anticancer activity, used as a precursor for the synthesis of anticancer drugs like etoposide.
Matairesinol: A lignan with estrogenic activity, found in various plant sources.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C35H40O11 |
|---|---|
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-11-pentanoyloxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate |
InChI |
InChI=1S/C35H40O11/c1-8-9-15-25(36)45-28-19(2)35(3,38)33(46-34(37)20-13-11-10-12-14-20)22-17-23(39-4)29(40-5)31(41-6)27(22)26-21(28)16-24-30(32(26)42-7)44-18-43-24/h10-14,16-17,19,28,33,38H,8-9,15,18H2,1-7H3 |
Clé InChI |
WMDGKRZYUSLBSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


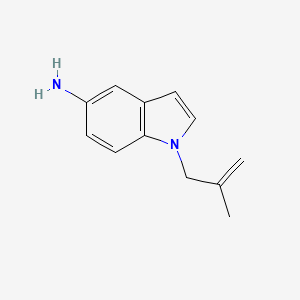

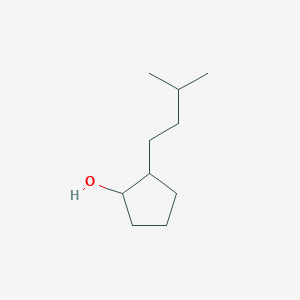
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)

![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
